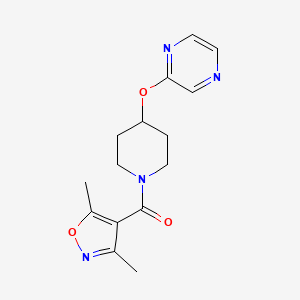

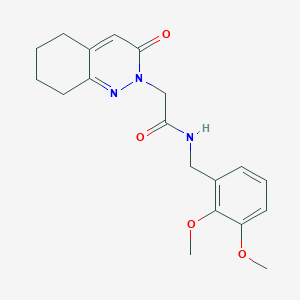

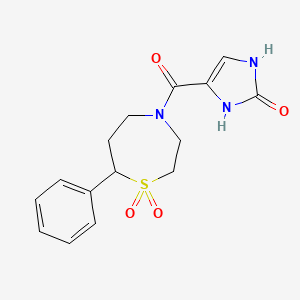

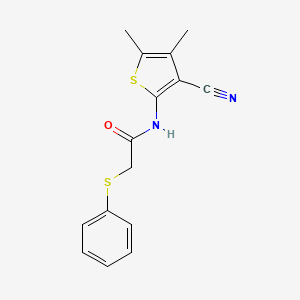

![molecular formula C25H22ClF2N3O2S B2489409 4-benzoyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride CAS No. 1216502-15-6](/img/structure/B2489409.png)

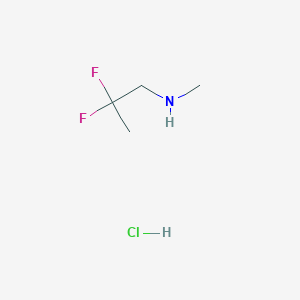

4-benzoyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of chemicals known for their complex synthesis processes and a wide range of potential applications in chemistry and pharmacology due to their unique structural features.

Synthesis Analysis

The synthesis of closely related benzamide derivatives often involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. These processes might include the formation of amide linkages, introduction of fluoro groups, and complex ring closure reactions to achieve the desired molecular architecture (Sagar et al., 2018).

Molecular Structure Analysis

Molecular structure characterization of similar compounds is typically performed using X-ray crystallography, which reveals the conformations, molecular packing, and potential supramolecular interactions within the crystal lattice. These studies often show that such molecules can adopt different conformations and aggregation modes depending on the substitution pattern and crystallization conditions (Sagar et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives can vary widely, including hydrolysis, amidation, and reactions with various organic and inorganic reagents to introduce or modify functional groups. The reactivity can be influenced significantly by the presence of electron-withdrawing or donating substituents on the benzamide ring or the heterocyclic component (Lynch et al., 2006).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline form of benzamide derivatives are crucial for their practical applications. These properties are influenced by the molecular structure, particularly the nature and position of substituents, which can affect intermolecular interactions and, thus, the compound's physical state and behavior in different environments (Ravinaik et al., 2021).

Chemical Properties Analysis

Benzamide derivatives exhibit a wide range of chemical properties, including acidity/basicity of the amide group, reactivity towards nucleophiles and electrophiles, and potential for forming hydrogen bonds and other non-covalent interactions. These properties are pivotal in dictating their chemical behavior and reactivity patterns in various chemical contexts (Narayana et al., 2004).

Aplicaciones Científicas De Investigación

Therapeutic Applications and Diagnostic Uses

Therapeutic Agent for Hyponatremia : A study by Saito et al. (1997) explored the aquaresis effects of a non-peptide V2 arginine vasopressin (AVP) antagonist, demonstrating its potential as a therapeutic agent for hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH) (Saito et al., 1997). This research highlights the potential of targeting specific receptors to manage electrolyte imbalances.

Human Metabolism and Excretion Studies : Stoeckelhuber et al. (2020) investigated the human metabolism and urinary excretion kinetics of Uvinul A plus®, a UV filter, after oral or dermal dosage. This study revealed significant insights into how humans metabolize and excrete synthetic compounds, providing a basis for understanding the safety and efficacy of various pharmacological agents (Stoeckelhuber et al., 2020).

Sigma Receptor Scintigraphy for Breast Cancer : Caveliers et al. (2002) explored the use of a novel iodobenzamide, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), for visualizing primary breast tumors in humans. The study found that this compound accumulates in most breast tumors in vivo, suggesting its potential as a diagnostic tool for assessing tumor proliferation (Caveliers et al., 2002).

Propiedades

IUPAC Name |

4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21F2N3O2S.ClH/c1-29(2)12-13-30(25-28-22-20(27)14-19(26)15-21(22)33-25)24(32)18-10-8-17(9-11-18)23(31)16-6-4-3-5-7-16;/h3-11,14-15H,12-13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIGVWLDXRBCHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClF2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate](/img/structure/B2489331.png)

![3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2489334.png)

![6-Tert-butyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2489340.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2489344.png)